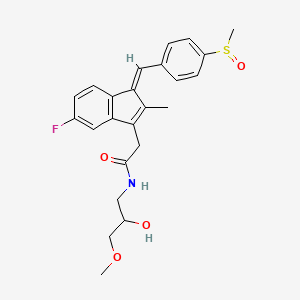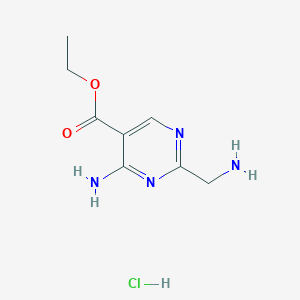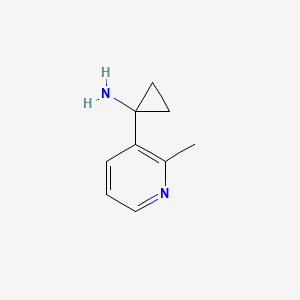
N-(3,3-Diphenylpropyl)-N'-hydroxyurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-Diphenylpropyl)-N’-hydroxyurea is an organic compound characterized by the presence of a hydroxyurea group attached to a 3,3-diphenylpropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diphenylpropyl)-N’-hydroxyurea typically involves the reaction of 3,3-diphenylpropylamine with hydroxylamine. The process can be summarized as follows:
Starting Materials: 3,3-diphenylpropylamine and hydroxylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Procedure: The 3,3-diphenylpropylamine is dissolved in the chosen solvent, and hydroxylamine is added slowly. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure N-(3,3-Diphenylpropyl)-N’-hydroxyurea.
Industrial Production Methods
Industrial production of N-(3,3-Diphenylpropyl)-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(3,3-Diphenylpropyl)-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxyurea group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the hydroxyurea group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyurea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used.
科学研究应用
N-(3,3-Diphenylpropyl)-N’-hydroxyurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(3,3-Diphenylpropyl)-N’-hydroxyurea involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyurea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the 3,3-diphenylpropyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(3,3-Diphenylpropenyl)alkanamides: These compounds share a similar 3,3-diphenylpropyl structure but differ in the functional groups attached.
N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine: Another compound with a similar core structure but different functional groups.
Uniqueness
N-(3,3-Diphenylpropyl)-N’-hydroxyurea is unique due to the presence of the hydroxyurea group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
属性
CAS 编号 |
919996-71-7 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC 名称 |
1-(3,3-diphenylpropyl)-3-hydroxyurea |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-20)17-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H2,17,18,19) |
InChI 键 |
UNFYDPPFRKZQCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)



![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)
![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)


![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)


